2-Phenethylisoquinolinium bromide
Description
2-Phenethylisoquinolinium bromide (CAS: 5469-13-6; molecular formula: C₁₇H₁₆BrN; molecular weight: 314.23 g/mol) is a quaternary ammonium salt featuring an isoquinolinium core substituted with a phenethyl group (C₆H₅CH₂CH₂–) and a bromide counterion . Its structure combines aromaticity from the isoquinoline and phenyl groups with ionic character due to the bromide.
Properties
CAS No. |
10249-13-5 |
|---|---|
Molecular Formula |
C17H16BrN |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-(2-phenylethyl)isoquinolin-2-ium;bromide |
InChI |
InChI=1S/C17H16N.BrH/c1-2-6-15(7-3-1)10-12-18-13-11-16-8-4-5-9-17(16)14-18;/h1-9,11,13-14H,10,12H2;1H/q+1;/p-1 |
InChI Key |
RGEPGGFMNXPUEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
Other CAS No. |
10249-13-5 |
Synonyms |
2-phenethylisoquinolinium bromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-phenethylisoquinolinium bromide with key analogs:
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₁₇H₁₆BrN | Phenethyl (C₆H₅CH₂CH₂–) | 314.23 | Aromatic, moderate lipophilicity |
| Lauryl isoquinolinium bromide | C₂₃H₃₄BrN | Dodecyl (C₁₂H₂₅–) | 404.43 | High lipophilicity, surfactant potential |
| 2-Ethyl-5-hydroxyisoquinolinium bromide | C₁₁H₁₂BrNO | Ethyl (C₂H₅–), hydroxyl (–OH) | 262.13 | Enhanced solubility, hydrogen bonding |
| 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide | C₁₂H₁₃BrN₂S | Naphthylmethyl (C₁₀H₇CH₂–), isothiouronium | 321.22 | Sulfur-containing, charge-assisted H-bonding |
| Sepantronium bromide (YM-155) | C₂₀H₁₉BrN₄O₃ | Cyclohexenyl, methyl ether | 443.29 | Survivin inhibitor, antitumor activity |
Key Observations:
- Lipophilicity: Lauryl isoquinolinium bromide (C12 chain) is more lipophilic than the phenethyl derivative, making it suitable for membrane-related applications .
- Solubility: The hydroxyl group in 2-ethyl-5-hydroxyisoquinolinium bromide enhances aqueous solubility compared to non-polar substituents .
- Biological Activity: Sepantronium bromide (YM-155), though structurally distinct, demonstrates potent anticancer activity (IC₅₀ = 0.54–11 nM) via survivin inhibition . No direct activity data exists for this compound, but its aromaticity may favor receptor binding in drug design.
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